

# FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FAPI-74

Cat. No.: B12387594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on activated fibroblasts, particularly in environments of tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues.[1][2] Its expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP-inhibitor (FAPI) tracers, such as **FAPI-74**, are quinoline-based molecules that can be labeled with positron-emitting radionuclides for PET imaging.[4] **FAPI-74**, in particular, is designed with a NOTA chelator, allowing it to be labeled with either Gallium-68 ( $^{68}\text{Ga}$ ) or, more advantageously for large-scale production and image quality, Fluorine-18 ( $^{18}\text{F}$ ) via an aluminum-fluoride chelation method ( $^{18}\text{F}$ AlF-**FAPI-74**).[5][6]

This guide provides an in-depth technical overview of  $^{18}\text{F}$ FAPI-74, focusing on its application in imaging fibrosis and other non-oncological, inflammatory diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

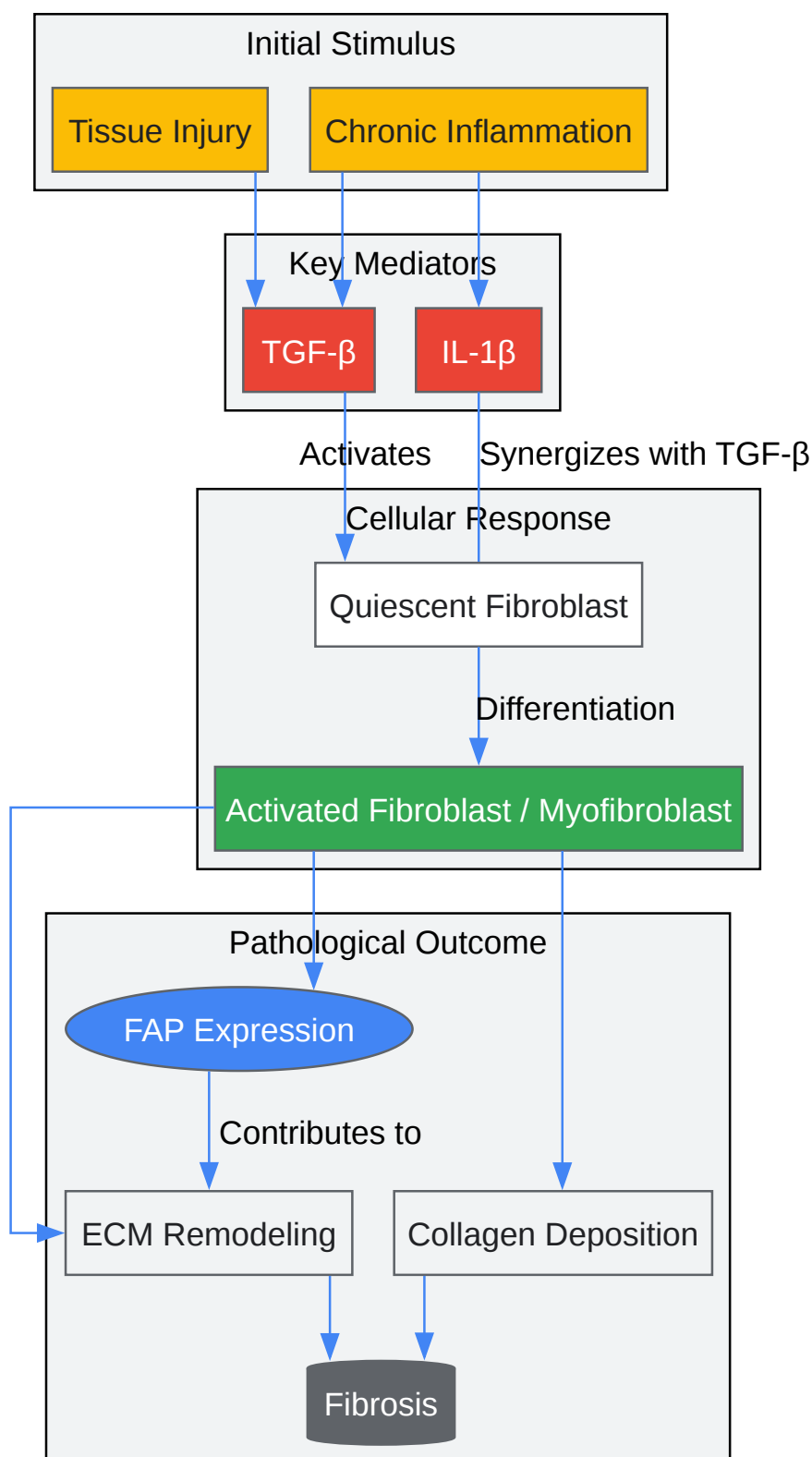
## Core Principles and Mechanism of Action

Fibroblast activation is a key pathological feature of fibrotic diseases. Stimulated by factors like transforming growth factor- $\beta$  (TGF- $\beta$ ), quiescent fibroblasts differentiate into activated fibroblasts (myofibroblasts).[2][3] These activated cells are characterized by the expression of

proteins like  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) and FAP.[3][7] FAP plays a role in extracellular matrix (ECM) remodeling.[1][8]

Radiolabeled **FAPI-74** is administered intravenously, circulates through the bloodstream, and binds with high affinity to FAP expressed on the surface of these activated fibroblasts. The positron-emitting  $^{18}\text{F}$  isotope decays, producing gamma rays that are detected by a PET scanner, allowing for the non-invasive, whole-body visualization and quantification of fibrotic and inflammatory processes.[9][10]

## Visualization of FAP-Mediated Fibrosis Pathway



[Click to download full resolution via product page](#)

Caption: Signaling pathway of fibroblast activation and FAP expression in fibrosis.

## Applications in Fibrosis and Non-Oncological Diseases

While FAPI PET imaging was initially developed for oncology, its ability to target activated fibroblasts makes it a powerful tool for assessing a range of non-malignant conditions.[\[11\]](#)

- **Idiopathic Pulmonary Fibrosis (IPF):** FAPI-PET/CT can visualize and quantify active fibrotic changes in the lungs.[\[12\]](#)[\[13\]](#) Studies have shown a positive correlation between the "fibrotic active volume" measured by [ $^{18}\text{F}$ ]FAPI-74 PET and disease severity assessed by HRCT and pulmonary function tests.[\[12\]](#)[\[14\]](#) This suggests FAPI-PET could serve as a biomarker for disease activity and progression.[\[3\]](#)[\[14\]](#)
- **Cardiac Diseases:** In conditions like cardiac allograft vasculopathy (CAV), which involves fibrosis, [ $^{18}\text{F}$ ]FAPI-74 PET/CT has been used in preclinical models to monitor fibrosis progression.[\[10\]](#) It also shows potential for imaging fibrosis after myocardial infarction.
- **Liver Fibrosis:** FAP is upregulated in activated hepatic stellate cells during liver fibrosis.[\[7\]](#) Pharmacological inhibition of FAP has been shown to reduce liver fibrosis in animal models, indicating the potential of FAPI imaging to assess the severity of liver disease.[\[7\]](#)
- **Inflammatory and Autoimmune Diseases:** FAP is also expressed in the stroma of tissues affected by chronic inflammation, such as in IgG4-related disease and inflammatory arthritis. [\[11\]](#) FAPI-PET may help differentiate between active inflammatory and chronic fibrotic stages of these diseases.[\[11\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving [ $^{18}\text{F}$ ]FAPI-74.

### Table 1: Biodistribution of [ $^{18}\text{F}$ ]FAPI-74 in Humans (Normal Organs)

Organ	SUVmean (1 hour p.i.)	SUVmax (1 hour p.i.)	Reference
Brain	~0.1	~0.2	[5]
Liver	~1.5 - 2.0	~2.5 - 3.0	[5]
Kidneys	~1.5 - 2.0	~3.0 - 4.0	[5]
Spleen	~1.0 - 1.5	~2.0 - 2.5	[5]
Pancreas	~1.0	~1.5	[5]
Muscle	~0.5 - 0.8	~1.0 - 1.5	[5]
Blood Pool (Aorta)	~1.5 - 2.0	~2.5 - 3.0	[5]

Data are approximate values derived from published studies for illustrative purposes. p.i. = post-injection.

**Table 2: [<sup>18</sup>F]FAPI-74 Uptake in Fibrotic vs. Normal Lung Tissue**

Parameter	IPF Patients (Fibrotic Lung)	Control Group (Normal Lung)	Reference
SUVmean	1.40 (Median)	0.90 (Median)	[12]
SUVmax	Statistically significant increase	Lower baseline	[12][14]
Fibrotic Active Volume (FAV)	Correlates with disease severity (R=0.887 vs HRCT)	Not applicable	[12][14]

**Table 3: Radiation Dosimetry of FAPI-74 Tracers**

Radiotracer	Effective Dose (mSv/100 MBq)	Typical Administered Activity (MBq)	Total Effective Dose (mSv)	Reference
[ <sup>18</sup> F]FAPI-74	1.4 ± 0.2	259 ± 26	~3.5 - 4.0	[4][5]
[ <sup>68</sup> Ga]FAPI-74	1.6	263	~4.2	[4][5]
[ <sup>18</sup> F]FDG	~1.9	~370	~7.0	[5]

## Experimental Protocols

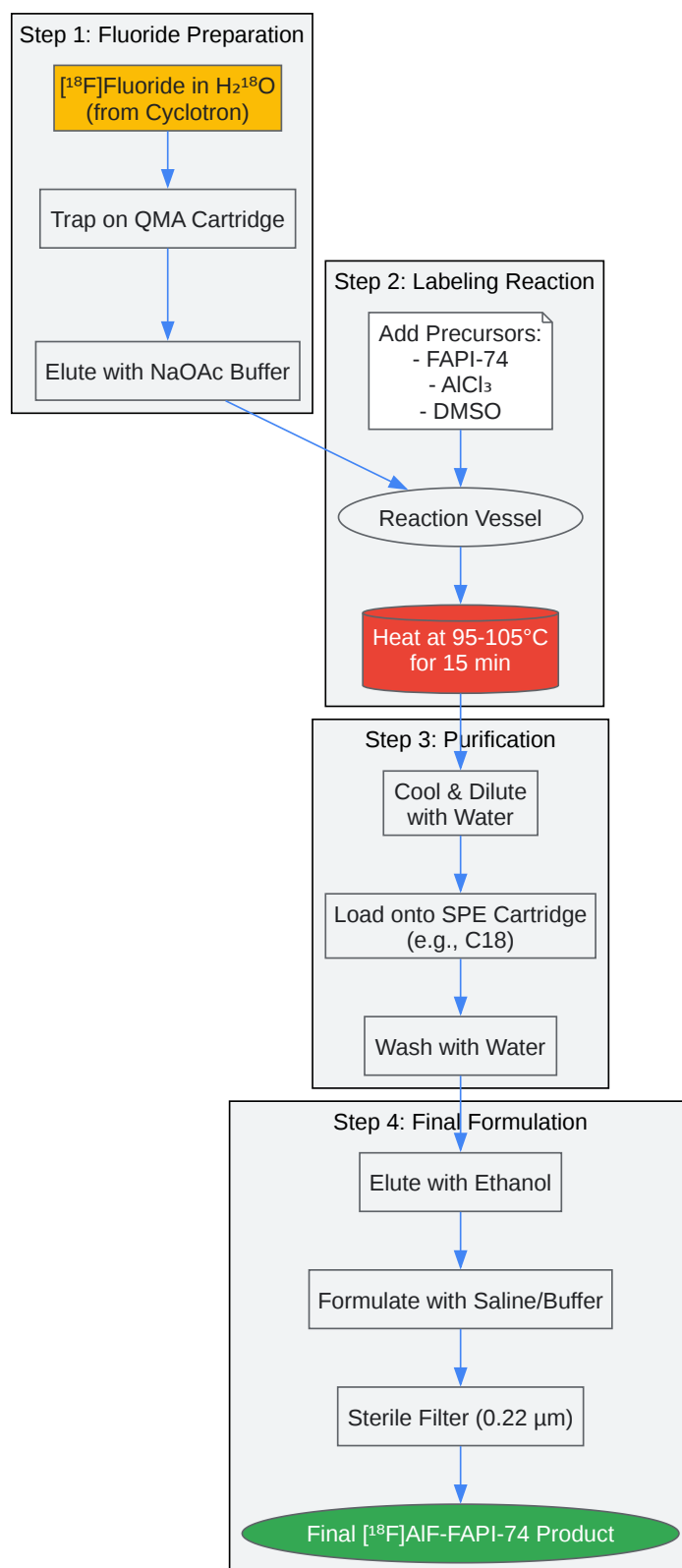
### Protocol 1: Radiosynthesis of [<sup>18</sup>F]AlF-FAPI-74

This protocol describes a common, automated method for labeling **FAPI-74** with <sup>18</sup>F.[6][15][16]

- [<sup>18</sup>F]Fluoride Production: Produce non-carrier-added [<sup>18</sup>F]fluoride via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction in a cyclotron.
- Trapping: Trap the aqueous [<sup>18</sup>F]fluoride on an anion exchange cartridge (e.g., QMA Light).
- Elution: Elute the [<sup>18</sup>F]fluoride from the cartridge into a reaction vessel using a small volume (~0.3-0.4 mL) of 0.5 M sodium acetate buffer (pH ~3.9).[5][16]
- Complexation Reaction:
  - To the [<sup>18</sup>F]fluoride solution, add a precursor mixture containing:
    - Dimethyl sulfoxide (DMSO) as the solvent.
    - A solution of aluminum chloride (AlCl<sub>3</sub>), typically 10 mM.[4][17]
    - The **FAPI-74** precursor (e.g., 4 mM solution).[4]
    - An antioxidant like ascorbic acid may be included.[17]
  - Heat the reaction mixture at 95-105°C for 15 minutes.[4][6][16] During this step, the [<sup>18</sup>F]fluoride complexes with the aluminum, which is then chelated by the NOTA ligand on the **FAPI-74** molecule.

- Purification:
  - After cooling, dilute the reaction mixture with water.
  - Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or C18).<sup>[4][16]</sup> The radiolabeled product is retained on the cartridge while unreacted [<sup>18</sup>F]fluoride and other hydrophilic impurities pass through.
  - Wash the cartridge with sterile water.
- Final Formulation:
  - Elute the purified [<sup>18</sup>F]AIF-**FAPi-74** from the cartridge using ethanol.<sup>[4][5]</sup>
  - Dilute the final product with a suitable buffer (e.g., phosphate buffer) and sterile saline for injection.
  - Pass the final solution through a 0.22-μm sterile filter into a sterile vial.
- Quality Control: Perform standard quality control tests, including radiochemical purity (via HPLC), pH, sterility, and endotoxin levels.

## Visualization of [<sup>18</sup>F]AIF-**FAPi-74** Radiosynthesis Workflow



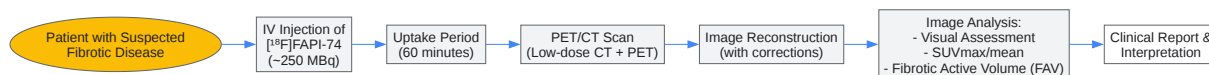
[Click to download full resolution via product page](#)

Caption: Workflow for the automated radiosynthesis of  $[^{18}\text{F}]\text{AlF-FAPI-74}$ .

## Protocol 2: Clinical [ $^{18}\text{F}$ ]FAPI-74 PET/CT Imaging

- Patient Preparation: Unlike [ $^{18}\text{F}$ ]FDG PET, no special preparation such as fasting is required for FAPI imaging. Patients should be well-hydrated.
- Tracer Administration: Administer [ $^{18}\text{F}$ ]FAPI-74 intravenously. The typical injected activity for adults is in the range of 199–290 MBq.[\[5\]](#)[\[12\]](#)
- Uptake Time: The optimal time for imaging is typically 60 minutes post-injection.[\[6\]](#)[\[12\]](#)[\[18\]](#) Dynamic imaging can also be performed immediately after injection, with static images acquired at later time points (e.g., 10 min, 1h, 3h) for dosimetry studies.[\[4\]](#)[\[5\]](#)
- PET/CT Acquisition:
  - Perform a low-dose CT scan for attenuation correction and anatomical localization.
  - Acquire PET data in 3D mode, typically covering the area from the skull base to the mid-thigh.
  - Acquisition time is usually 2-3 minutes per bed position.[\[12\]](#)
- Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.[\[6\]](#)
- Image Analysis:
  - Analyze images visually for areas of abnormal tracer uptake.
  - Perform semi-quantitative analysis by drawing regions of interest (ROIs) or volumes of interest (VOIs) over target lesions and normal organs.
  - Calculate standardized uptake values (SUV), such as SUVmax and SUVmean.[\[5\]](#)
  - For fibrotic diseases, calculate metrics like the fibrotic active volume (FAV), which is determined by applying an isocontour threshold (e.g., 45% of SUVmax) to delineate the volume of active disease.[\[12\]](#)

## Visualization of Clinical FAPI-PET Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a clinical FAPI-PET/CT study.

## Conclusion and Future Directions

[<sup>18</sup>F]**FAPI-74** is a promising radiopharmaceutical that extends the utility of PET imaging beyond oncology into the realm of fibrosis and inflammatory diseases. Its ability to target activated fibroblasts provides a direct, non-invasive method to assess the activity and extent of pathological tissue remodeling.[9] The favorable characteristics of the <sup>18</sup>F label, combined with the high target-to-background ratios achieved, position **FAPI-74** as a superior imaging agent for many applications compared to traditional methods.[12][13]

Future research will focus on validating its role as a biomarker for predicting disease progression, monitoring response to anti-fibrotic therapies, and guiding the development of novel FAP-targeted theranostics for non-oncological conditions.[14][19] Large-scale, prospective clinical trials are needed to fully establish its clinical efficacy and integrate it into standard diagnostic pathways.[9][20]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Alpha (FAP $\alpha$ ) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The fibroblast activation protein alpha as a biomarker of pulmonary fibrosis [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. FAPI-74 PET/CT Using Either 18F-AIF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Evaluation of [18F]FAPI-74 PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. FAPI-74 PET/CT for Fibrosis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Initial results with [18F]FAPI-74 PET/CT in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial results with [18F]FAPI-74 PET/CT in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation and pilot clinical study of [18F]AIF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal - Multicenter validation trial of [18F]AIF-FAPI-74 for PET imaging of cancer-associated fibroblasts through fibroblast activation protein inhibitors (FAPI) in digestive tumors [research.kuleuven.be]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- To cite this document: BenchChem. [FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#fapi-74-for-imaging-fibrosis-and-non-oncological-diseases]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)